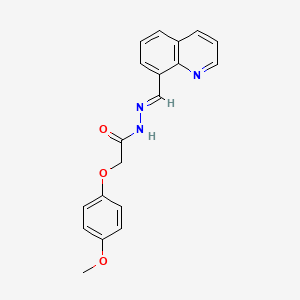

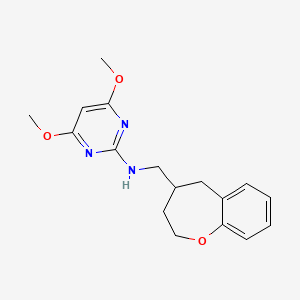

6-甲基-N-苯基-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Methyl-N-phenyl-4-quinazolinamine derivatives often involves catalytic hydrogenation processes. For instance, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared by catalyzing hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of appropriate benzenamine. This method was explored for its potential in producing compounds with antimalarial, antibacterial, and antitumor activities (Elslager, Johnson, & Werbel, 1983).

Molecular Structure Analysis

Molecular structure analysis of related compounds has revealed insights into their configurations and intermolecular interactions. For example, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, showed that the quinazoline moiety and the methyl-substituted phenyl ring are almost planar with a dihedral angle of 84.96(8)°, indicating a significant degree of planarity in such molecules (Rajnikant, Gupta, Deshmukh, Varghese, & Dinesh, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of 6-Methyl-N-phenyl-4-quinazolinamine derivatives are diverse. Some derivatives have been explored as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity. These inhibitors interact covalently with the target enzymes, suggesting their potential as therapeutic agents (Tsou et al., 2001).

科学研究应用

抗肿瘤和抗疟疾特性

6-甲基-N-苯基-4-喹唑啉胺,作为喹唑啉衍生物的一部分,由于其有效的抗肿瘤和抗疟疾活性,在科学研究中显示出巨大的前景。各种喹唑啉衍生物的合成和评估,包括与 6-甲基-N-苯基-4-喹唑啉胺结构相关的那些,已经证明了广泛的生物活性。例如,由于其显着的抗肿瘤作用,该类别中的某些化合物已经过临床前毒理学评估,突出了 6-甲基-N-苯基-4-喹唑啉胺衍生物在癌症治疗中的潜力(Elslager, Johnson, & Werbel, 1983)。

抗菌活性

对喹唑啉衍生物的研究也发现了具有显着抗菌特性的化合物。一系列 N2,N4-二取代喹唑啉-2,4-二胺,与 6-甲基-N-苯基-4-喹唑啉胺在结构上相关,已被合成,并且发现对多重耐药金黄色葡萄球菌具有显着的活性。这些发现表明,对喹唑啉支架的修饰,类似于 6-甲基-N-苯基-4-喹唑啉胺,可能导致开发出具有低耐药性和毒性的新型抗菌剂(Van Horn 等,2014)。

光电应用

除了生物医学应用之外,6-甲基-N-苯基-4-喹唑啉胺及其衍生物已在光电子领域中得到应用。对功能化喹唑啉和嘧啶的研究,包括与 6-甲基-N-苯基-4-喹唑啉胺相关的那些,已经证明了它们在新颖光电材料开发中的效用。这些化合物已被纳入发光小分子和螯合物化合物中,用于光致和电致发光应用,突出了 6-甲基-N-苯基-4-喹唑啉胺衍生物在为电子设备创建高级材料方面的多功能性和潜力(Lipunova 等,2018)。

未来方向

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biological properties, and they continue to be a focus in the field of medicinal chemistry . Future research may involve the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .

属性

IUPAC Name |

6-methyl-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDWMFYUKLPRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-methyl-N-phenylquinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)